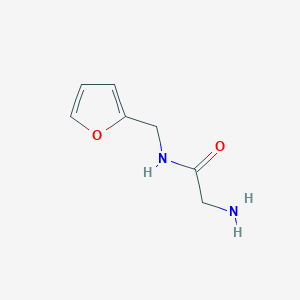

2-amino-N-(furan-2-ylmethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXAHEGHPPJMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Furan Containing Amides in Medicinal Chemistry Scaffolds

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. ijabbr.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities. scirp.org The incorporation of an amide linkage to the furan moiety further enhances the potential for biological interactions, as the amide bond is a fundamental component of peptides and proteins. This combination of a furan ring and an amide group creates a versatile molecular framework that can be readily modified to optimize biological activity.

Furan-containing amides have been investigated for a diverse array of therapeutic applications, demonstrating the broad utility of this chemical class. Research has shown that these compounds can possess significant antimicrobial, anti-inflammatory, analgesic, and even antitumor properties. nih.govechemi.com The electronic properties of the furan ring, coupled with the hydrogen bonding capabilities of the amide group, allow these molecules to interact with a variety of biological targets, including enzymes and receptors.

The following table summarizes some of the key biological activities associated with furan-containing amide derivatives, as reported in various scientific studies:

| Biological Activity | Examples of Furan-Containing Amide Derivatives Studied |

| Antimicrobial | N-(substituted-phenyl)-5-aryl-2-furan-carboxamides |

| Anti-inflammatory | Furan-2-carboxamide derivatives |

| Anticancer | Benzofuran-2-carboxamide derivatives |

| Antiviral | Furan-based compounds have been noted for this potential. |

| Analgesic | Various furan derivatives have shown analgesic properties. |

The versatility of the furan-amide scaffold allows for the synthesis of large libraries of compounds for high-throughput screening, facilitating the discovery of new drug candidates. The relative ease of synthesis and the ability to introduce a wide range of substituents make this an attractive starting point for many medicinal chemistry programs.

Overview of Research Trajectories for 2 Amino N Furan 2 Ylmethyl Acetamide and Its Analogues

Established Chemical Synthesis Routes for this compound

The creation of the amide bond in this compound is the central challenge in its synthesis. Established routes typically involve the reaction of a furfurylamine precursor with a glycine (B1666218) derivative.

Conventional Organic Synthesis Protocols

Conventional methods for the synthesis of 2-aminoacetamides rely on well-established amidation reactions. A common strategy involves the acylation of an amine with a carboxylic acid or its derivative, often requiring the use of protecting groups to prevent unwanted side reactions with the amino group of glycine.

One general approach involves the reaction of furfurylamine with an N-protected 2-haloacetamide, such as 2-bromoacetamide, followed by the removal of the protecting group. researchgate.net Another prevalent method is the use of coupling reagents to facilitate the reaction between an N-protected glycine and furfurylamine. Reagents like N,N'-carbonyldiimidazole or chloroformate esters can be used to activate the carboxylic acid, enabling the formation of the amide bond. google.com A subsequent deprotection step yields the final product. For instance, an N-phthalyl protected glycine can be reacted with the target amine, followed by removal of the phthalyl group with hydrazine (B178648) hydrate (B1144303) to yield the primary amine. chemicalbook.com

| Method | Reactants | Key Reagents/Steps | Description |

| Haloacetamide Acylation | Furfurylamine, N-Protected 2-Haloacetamide (e.g., 2-bromoacetamide) | Base, Deprotection | The amine displaces the halide on the acetamide. A protecting group on the amino portion is required and removed in a final step. |

| Coupling Agent-Mediated Amidation | Furfurylamine, N-Protected Glycine | Coupling Agent (e.g., N,N'-carbonyldiimidazole), Deprotection | A coupling agent activates the carboxylic acid of glycine, facilitating nucleophilic attack by the amine. This is followed by a deprotection step. |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and higher purity products compared to conventional heating methods. organic-chemistry.orgresearchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including furan derivatives. researchgate.net

A notable example is the synthesis of the related compound, 2-cyano-N-(furan-2-ylmethyl)acetamide. This reaction is achieved by heating an equimolar mixture of furfurylamine and ethyl cyanoacetate under microwave irradiation at 700 W for just 3 minutes. nih.govresearchgate.net This rapid, solvent-free method highlights the efficiency of microwave energy in promoting amide bond formation. The general advantages of microwave assistance, such as shorter reaction times and improved yields, have been demonstrated in various heterocyclic syntheses. For instance, a microwave-assisted Gewald reaction to produce aminothiophenes was completed in 20 minutes, whereas classical heating required 4 hours. organic-chemistry.org

| Reaction Type | Heating Method | Reaction Time | Yield/Purity | Reference |

| Gewald Synthesis of Aminothiophenes | Microwave (70°C) | 20 minutes | High | organic-chemistry.org |

| Gewald Synthesis of Aminothiophenes | Conventional | 4 hours | Lower | organic-chemistry.org |

| Synthesis of 2-cyano-N-(furan-2-ylmethyl)acetamide | Microwave (700 W) | 3 minutes | Not specified | nih.govresearchgate.net |

Enzymatic Approaches and Biocatalysis for Amide Formation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions, often avoiding the need for protecting groups and reducing waste.

Lipase-Catalyzed Acetylation Involving Furfurylamine Derivatives

The acylation of furfurylamine derivatives has been successfully achieved using lipases, demonstrating the potential for enzymatic synthesis of the target amide. Specifically, immobilized Candida antarctica lipase (B570770) B (CALB) has been identified as an excellent biocatalyst for the acetylation of furfurylamine. nih.govacs.org

In these studies, the enzyme is used on a solid support, such as in the commercial preparations Novozyme 435 or EziG-CALB. The reaction proceeds by treating furfurylamine with an acyl donor, such as ethyl acetate, in a hydrophobic organic solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) at a mild temperature of 30°C. nih.govacs.org This enzymatic approach provides a chemoselective method for N-acylation under sustainable conditions. acs.org Research has shown that EziG-CALB can be effectively recycled and reused multiple times, further enhancing the process's sustainability. nih.gov

| Enzyme Catalyst | Support/Form | Solvent | Conversion (2h) | Reference |

| Candida antarctica lipase B (CALB) | EziG-CALB | 2-MeTHF | >99% | nih.gov |

| Candida antarctica lipase B (CALB) | Novozyme 435 | 2-MeTHF | ~95% | nih.gov |

| Candida antarctica lipase B (CALB) | EziG-CALB | Ethyl Acetate | ~90% | nih.gov |

| Candida antarctica lipase B (CALB) | EziG-CALB | Diethyl Ether | ~80% | nih.gov |

| Candida antarctica lipase B (CALB) | EziG-CALB | MTBE | ~65% | nih.gov |

Derivatization and Structural Modification Strategies for this compound Scaffolds

The this compound molecule contains several reactive sites, including the primary amino group, the secondary amide linkage, and the furan ring itself. These sites offer opportunities for further derivatization and structural modification to create more complex molecules.

Heterocyclic Ring Annulation and Condensation Reactions

The functional groups within the this compound scaffold can serve as building blocks for the synthesis of new heterocyclic systems through ring annulation and condensation reactions. The primary amine is a potent nucleophile that can react with various electrophiles to form larger structures.

For example, related N-furfuryl amide structures can participate in cyclization reactions to form fused ring systems. A general strategy involves the intramolecular cyclization of an appropriately substituted amide. One such transformation is the synthesis of benzimidazoles from vicinal aminoanilides, where an amide linkage participates in the ring-closing step to form the imidazole (B134444) ring. researchgate.net Similarly, the reaction of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles has been shown to be a viable route to a variety of azine and azole heterocycles, demonstrating how the furan moiety can be a precursor to more complex heterocyclic frameworks. researchgate.net

| Reactive Site on Scaffold | Reactant Type | Potential Product Class | Reaction Type |

| Primary Amino Group (-NH2) | Dicarbonyl compounds, ortho-functionalized anilines | Pyrroles, Benzimidazoles, Diazepines | Condensation, Cyclization |

| Furan Ring | Dienophiles | Oxabicyclic compounds | Diels-Alder Reaction |

| Amide Nitrogen (-NH-) | Electrophiles (after deprotonation) | N-Substituted derivatives | Alkylation, Acylation |

Introduction of Diverse Substituents onto the Core Structure

The core structure of this compound can be readily modified to introduce a variety of substituents, enabling the fine-tuning of its physicochemical properties. One common approach involves the modification of the primary amino group. For instance, N-acylation can be employed to introduce various acyl groups.

Another key position for substitution is the acetamide nitrogen. For example, the synthesis of 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide has been reported, demonstrating the introduction of an N-p-tolyl group. scbt.com

Furthermore, modifications can be made to the furan ring itself, although this is often more complex. Electrophilic aromatic substitution reactions can potentially introduce substituents onto the furan ring, but care must be taken to control the regioselectivity and avoid unwanted side reactions.

A notable derivative, 2-cyano-N-(furan-2-ylmethyl)acetamide, is synthesized by reacting furfurylamine with ethyl cyanoacetate. nih.govderpharmachemica.com This introduces a cyano group on the carbon adjacent to the amide carbonyl, significantly altering the electronic properties and reactivity of the molecule. nih.govderpharmachemica.com This cyano group, in turn, can participate in various chemical transformations, allowing for the construction of more complex heterocyclic systems.

The following table summarizes some examples of substituents introduced onto the this compound core structure:

| Position of Substitution | Substituent | Resulting Compound |

| Acetamide Nitrogen | p-tolyl | 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide scbt.com |

| Amine Alpha-Carbon | Cyano | 2-cyano-N-(furan-2-ylmethyl)acetamide nih.govderpharmachemica.com |

Synthesis of Hybrid Molecules Incorporating this compound Moiety

The this compound moiety is a valuable synthon for the construction of hybrid molecules, which combine this furan-containing fragment with other pharmacologically relevant scaffolds. This strategy aims to create novel compounds with potentially enhanced or synergistic biological activities.

One prominent example is the synthesis of hybrid molecules where the this compound derivative, 2-cyano-N-(furan-2-ylmethyl)acetamide, is used as a key intermediate. derpharmachemica.com This intermediate can undergo cyclocondensation reactions with various reagents to form fused heterocyclic systems. For example, reaction with acetylacetone, benzoylacetone, or ethyl acetoacetates can yield pyridinone derivatives. derpharmachemica.com

Furthermore, treatment of 2-cyano-N-(furan-2-ylmethyl)acetamide with arylidenemalononitrile or related compounds can lead to the formation of aminopyridone derivatives. derpharmachemica.com Reaction with salicylaldehyde (B1680747) can afford 2H-chromene-3-carboxamide derivatives. derpharmachemica.com These examples highlight the utility of the this compound scaffold in accessing a diverse range of complex heterocyclic structures.

Another approach involves linking the this compound moiety to other heterocyclic rings. For instance, a compound incorporating a quinazoline (B50416) core with furan-2-ylmethyl groups has been reported. ontosight.ai Similarly, the synthesis of aurone (B1235358) derivatives bearing an acetamide moiety has been described, showcasing the versatility of this building block in creating diverse molecular architectures. nih.gov The synthesis of a thiophene-containing hybrid, 2-Amino-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, has also been documented. researchgate.net

The following table provides examples of hybrid molecules synthesized from this compound or its derivatives:

| Reactant with 2-cyano-N-(furan-2-ylmethyl)acetamide | Resulting Hybrid Moiety |

| Acetylacetone | Pyridinone |

| Benzoylacetone | Pyridinone |

| Ethyl acetoacetate | Pyridinone |

| Arylidenemalononitrile | Aminopyridone |

| Salicylaldehyde | 2H-Chromene-3-carboxamide |

Functional Group Interconversions and Reactivity

The functional groups present in this compound and its derivatives offer numerous possibilities for interconversion and further reactions. The primary amino group, the amide linkage, and the furan ring are all sites of potential chemical transformation.

The primary amino group can be converted into a wide range of other functional groups. For example, it can undergo diazotization followed by substitution to introduce halides, hydroxyl groups, or other functionalities. Reductive amination can be used to introduce secondary or tertiary amine functionalities.

The amide bond itself can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. Alternatively, it can be reduced to an amine using strong reducing agents like lithium aluminum hydride.

The furan ring exhibits reactivity characteristic of electron-rich aromatic systems. It can undergo electrophilic substitution reactions, although the regioselectivity can be influenced by the substituents on the ring. Hydrogenation can reduce the furan ring to a tetrahydrofuran (B95107) ring, altering the molecule's conformation and properties.

In derivatives like 2-cyano-N-(furan-2-ylmethyl)acetamide, the cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. vanderbilt.edu It can also participate in cycloaddition reactions and serve as a precursor for the synthesis of various nitrogen-containing heterocycles.

The reactivity of the chlorine atom in N-aryl 2-chloroacetamides, which are structurally related to derivatives of the title compound, demonstrates the potential for nucleophilic substitution reactions. researchgate.net The chlorine atom can be readily displaced by various nucleophiles, including oxygen, nitrogen, and sulfur-containing compounds. researchgate.net This reactivity can be exploited to introduce a wide array of functional groups or to construct heterocyclic rings through intramolecular cyclization. researchgate.net

The following table summarizes key functional group interconversions possible for this compound and its derivatives:

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |

| Primary Amine | NaNO₂, HCl; then nucleophile | Halide, Hydroxyl, etc. |

| Primary Amine | Aldehyde/Ketone, reducing agent | Secondary/Tertiary Amine |

| Amide | H₃O⁺ or OH⁻, heat | Carboxylic Acid + Amine |

| Amide | LiAlH₄ | Amine |

| Furan | H₂, Catalyst | Tetrahydrofuran |

| Cyano | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Cyano | H₂, Catalyst or LiAlH₄ | Amine |

Structure Activity Relationship Sar and Rational Drug Design Strategies for 2 Amino N Furan 2 Ylmethyl Acetamide Derivatives

Identification of Key Pharmacophoric Elements within the 2-Amino-N-(furan-2-ylmethyl)acetamide Core and its Analogues

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The identification of these key pharmacophoric elements is a critical first step in understanding the SAR of a compound series and in designing more potent and selective analogues.

The this compound core contains several potential pharmacophoric features:

The Furan (B31954) Ring: The furan ring is an aromatic heterocycle that can participate in various non-covalent interactions with biological targets. ijabbr.com The oxygen atom in the furan ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking or hydrophobic interactions. ijabbr.com The positioning of substituents on the furan ring can significantly influence these interactions and, consequently, the biological activity. ijabbr.com

The Acetamide (B32628) Linker: The acetamide group provides a rigid and planar linkage between the furan moiety and the amino group. The carbonyl oxygen of the acetamide is a strong hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. These hydrogen bonding capabilities are often crucial for anchoring the molecule within the binding site of a target protein.

The spatial arrangement of these groups is critical. The flexibility of the methylene (B1212753) linker between the furan ring and the acetamide nitrogen allows the molecule to adopt various conformations to fit into a binding site. Computational modeling and structural biology techniques, such as X-ray crystallography of ligand-protein complexes, are invaluable tools for elucidating the precise pharmacophoric arrangement responsible for biological activity.

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

Once the key pharmacophoric elements have been identified, the next step in rational drug design is to systematically modify the core structure with various substituents to probe their effects on biological potency and selectivity. This involves synthesizing a library of analogues with diverse electronic and steric properties and evaluating their biological activity.

Substitutions on the Furan Ring:

Modifications of the Acetamide Linker:

Alterations to the acetamide linker, such as replacing the acetyl group with other acyl groups or modifying the linker length, can impact the molecule's conformation and its hydrogen bonding capacity. These changes can fine-tune the orientation of the furan and amino groups, potentially leading to improved interactions with the target.

Derivatization of the Amino Group:

The primary amino group is a common site for modification. Alkylation, acylation, or incorporation into a heterocyclic ring can modulate the basicity, lipophilicity, and hydrogen bonding potential of this part of the molecule. Such modifications can also influence the compound's selectivity for different biological targets.

The following interactive table summarizes hypothetical substituent effects based on general medicinal chemistry principles, as specific data for this compound derivatives is not extensively available in the public domain.

| Position of Substitution | Substituent Type | Potential Effect on Potency | Rationale |

| Furan Ring (e.g., C5-position) | Electron-withdrawing (e.g., -NO2, -CN) | Decrease or Increase | Alters π-system electronics, potentially impacting stacking interactions. |

| Furan Ring (e.g., C5-position) | Electron-donating (e.g., -OCH3, -CH3) | Decrease or Increase | Modifies electron density and can introduce new steric or hydrogen bonding interactions. |

| Furan Ring (e.g., C5-position) | Bulky hydrophobic (e.g., -phenyl) | Increase | May enhance binding through hydrophobic interactions if the pocket allows. |

| Amino Group | Alkylation (e.g., -CH3, -CH2CH3) | Decrease or Increase | Modifies basicity and steric hindrance, affecting ionic and hydrogen bonding. |

| Amino Group | Acylation (e.g., -COCH3) | Decrease | Neutralizes the positive charge, likely disrupting key ionic interactions. |

| Acetamide (α-position) | Alkylation (e.g., -CH3) | Decrease or Increase | Can introduce steric clashes or favorable hydrophobic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding the design of more effective drugs.

The development of a QSAR model for this compound derivatives would typically involve the following steps:

Data Set Preparation: A series of analogues with a wide range of structural diversity and corresponding biological activity data (e.g., IC50 or EC50 values) is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and electronic descriptors (e.g., partial charges).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, such as cross-validation and external test sets.

Lead Identification and Optimization from this compound Scaffolds

The this compound scaffold can serve as a starting point for both lead identification and lead optimization in a drug discovery program.

Lead Identification:

High-throughput screening (HTS) of compound libraries containing the this compound core against a specific biological target can identify initial "hits." Alternatively, fragment-based drug discovery (FBDD) approaches can be employed, where smaller fragments corresponding to the furan and amino-acetamide moieties are screened for binding to the target. Hits from these screens can then be elaborated or linked to generate a lead compound with the this compound scaffold.

Lead Optimization:

Once a lead compound is identified, the goal of lead optimization is to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). This is an iterative process that relies heavily on the SAR data generated through systematic chemical modifications, as described in section 4.2.

For example, if a lead compound exhibits good potency but poor metabolic stability, modifications can be introduced at sites known to be susceptible to metabolic enzymes. If selectivity is an issue, substituents can be added to exploit differences in the binding pockets of the target and off-target proteins. The design of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as VEGFR-2 inhibitors based on a scaffold hopping strategy is an example of how a core structure can be optimized to yield potent and selective compounds. nih.gov

The following table outlines a hypothetical lead optimization strategy for a this compound lead compound.

| Optimization Goal | Strategy | Example Modification |

| Increase Potency | Enhance binding interactions | Introduce a hydroxyl group on the furan ring for a new hydrogen bond. |

| Improve Selectivity | Exploit differences in target vs. off-target binding sites | Add a bulky substituent that is tolerated by the target but clashes with the off-target. |

| Enhance Metabolic Stability | Block sites of metabolism | Replace a metabolically labile C-H bond with a C-F bond. |

| Increase Oral Bioavailability | Improve solubility and permeability | Modify the amino group to a less basic, more lipophilic derivative. |

Molecular and Cellular Mechanisms of Action of 2 Amino N Furan 2 Ylmethyl Acetamide Analogues

Elucidation of Molecular Targets and Binding Sites

Analogues of 2-amino-N-(furan-2-ylmethyl)acetamide have been shown to interact with several key cellular components, including cytoskeletal proteins, enzymes, and receptors. The furan (B31954) moiety is recognized for its versatile binding capabilities, contributing to the affinity of these compounds for various biological targets. ijabbr.comorientjchem.org

One significant molecular target for a furan-2-carboxamide derivative is tubulin . This compound acts as a microtubule-stabilizing agent, binding to the tubulin protein, likely in the taxol-binding pocket, which disrupts microtubule dynamics. nih.gov Similarly, another furan derivative was found to suppress tubulin polymerization. mdpi.com This interaction is critical as it directly interferes with the formation and function of the mitotic spindle, a key apparatus in cell division.

Enzymes represent another major class of molecular targets for furan-acetamide analogues. For instance, certain furan chalcone (B49325) derivatives have been identified as potent inhibitors of the urease enzyme . semanticscholar.org Another study demonstrated that a thiophene (B33073) analogue of a furan-containing compound, thiophenfurin, inhibits inosine monophosphate (IMP) dehydrogenase , a crucial enzyme in the synthesis of guanine (B1146940) nucleotides. nih.gov Some acetamide (B32628) derivatives have also been investigated as inhibitors of heme oxygenase-1 (HO-1) and epidermal growth factor receptor (EGFR) . nih.govnih.gov

Furthermore, furan-containing compounds have shown affinity for specific receptors . N-(Furan-3-yl)acetamide, for example, acts as a chaperone and agonist for the kappa-opioid receptor . biosynth.com Structure-activity relationship studies on salvinorin A analogues with modified furan rings also point to the furan moiety playing a key role in binding to the kappa-opioid receptor. acs.org

| Analogue Type | Molecular Target | Binding Site/Interaction | Reference |

|---|---|---|---|

| Furan-2-carboxamide derivative | Tubulin | Microtubule stabilization, likely at the taxol-binding pocket | nih.gov |

| Furan chalcone derivatives | Urease | Enzyme inhibition | semanticscholar.org |

| Thiophenfurin (Tiazofurin analogue) | Inosine Monophosphate (IMP) Dehydrogenase | Enzyme inhibition | nih.gov |

| N-(Furan-3-yl)acetamide | Kappa-opioid receptor | Agonist activity | biosynth.com |

| Salvinorin A analogues | Kappa-opioid receptor | Binding influenced by furan ring substitutions | acs.org |

| Acetamide derivatives | Heme Oxygenase-1 (HO-1) | Enzyme inhibition | nih.gov |

| 2-((1H-imidazol-2-yl)thio)acetamide derivative | Epidermal Growth Factor Receptor (EGFR) | Time-dependent inhibition | nih.gov |

Investigation of Downstream Cellular Responses and Pathway Perturbations

The interaction of furan-acetamide analogues with their molecular targets initiates a cascade of downstream cellular events and perturbs critical signaling pathways. These perturbations are central to the observed biological effects of these compounds.

Furan derivatives have been shown to modulate inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor gamma (PPAR-γ) pathways. nih.govnih.gov The modulation of these pathways underlies the anti-inflammatory properties observed for some of these compounds.

A notable downstream response involves the p53 signaling pathway . A novel benzofuran (B130515) lignan (B3055560) derivative was found to induce cell death predominantly through a p53-dependent mechanism. nih.gov This involves the nuclear translocation of p53 and subsequent effects on cell cycle and apoptosis regulatory proteins. nih.gov The same study also indicated a partial dependence on the inhibition of the NF-κB pathway for its cell death-inducing effects. nih.gov

The inhibition of IMP dehydrogenase by the tiazofurin (B1684497) analogue, thiophenfurin, leads to a significant decrease in guanosine (B1672433) triphosphate (GTP) levels and an increase in IMP pools. nih.gov This depletion of GTP pools is a critical downstream event that can disrupt numerous cellular processes that are dependent on GTP, including signal transduction and DNA synthesis.

| Analogue Type | Perturbed Pathway | Observed Downstream Effect | Reference |

|---|---|---|---|

| Natural furan derivatives | MAPK and PPAR-γ | Modulation of inflammatory responses | nih.govnih.gov |

| Benzofuran lignan derivative | p53 pathway | Increased amounts of p21, p27, and cyclin B; nuclear translocation of p53 | nih.gov |

| Benzofuran lignan derivative | NF-κB pathway | Partial contribution to induced cell death | nih.gov |

| Thiophenfurin (Tiazofurin analogue) | Guanine nucleotide synthesis | Decreased GTP levels and increased IMP pools | nih.gov |

Impact on Specific Cellular Processes

The molecular interactions and pathway perturbations instigated by furan-acetamide analogues culminate in distinct effects on fundamental cellular processes, most notably cell cycle progression and apoptosis.

A recurrent finding for several furan derivatives is the induction of mitotic arrest , specifically at the G2/M phase of the cell cycle. nih.govmdpi.comnih.gov This cell cycle arrest is a direct consequence of the disruption of microtubule dynamics by tubulin-binding analogues. nih.gov By stabilizing the microtubule polymer, these compounds prevent the proper formation of the mitotic spindle, leading to a halt in cell division.

Following cell cycle arrest, many furan-containing compounds potentiate apoptosis , or programmed cell death. nih.govmdpi.comnih.govspandidos-publications.com The induction of apoptosis has been linked to the intrinsic mitochondrial pathway, as evidenced by changes in the levels of key apoptotic regulatory proteins like p53 and Bcl-2. mdpi.com The parent compound, furan, has also been shown to induce DNA damage and apoptosis in Leydig cells. nih.gov

In addition to effects on cell proliferation and survival, furan derivatives have demonstrated immune modulation capabilities, primarily manifesting as anti-inflammatory effects. nih.govnih.gov This is linked to their ability to modulate signaling pathways involved in inflammation.

| Analogue Type | Cellular Process | Specific Impact | Reference |

|---|---|---|---|

| Furan-2-carboxamide derivative | Mitotic Arrest | Induction of G2/M arrest | nih.gov |

| Pyridine carbohydrazide (B1668358) and N-phenyl triazinone furan derivatives | Mitotic Arrest | Induction of G2/M arrest and accumulation of cells in the pre-G1 phase | mdpi.com |

| Benzofuran lignan derivative | Mitotic Arrest | G2/M arrest in a dose- and time-dependent manner | nih.gov |

| Furan-2-carboxamide derivative | Apoptosis | Potentiation of apoptosis | nih.gov |

| Pyridine carbohydrazide and N-phenyl triazinone furan derivatives | Apoptosis | Induction of the intrinsic mitochondrial mechanism of apoptosis | mdpi.com |

| Furan | Apoptosis and DNA Damage | Induces DNA damage and apoptosis in TM3 Leydig cells | nih.gov |

| Natural furan derivatives | Immune Modulation | Anti-inflammatory effects | nih.govnih.gov |

Computational Chemistry and in Silico Approaches in the Study of 2 Amino N Furan 2 Ylmethyl Acetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target macromolecule, such as a protein. acs.org This method is crucial for understanding the structural basis of ligand-target interactions and for predicting the binding affinity, often expressed as a docking score. ijper.org

While specific molecular docking studies for 2-amino-N-(furan-2-ylmethyl)acetamide are not extensively detailed in the available literature, the methodology is widely applied to related furan (B31954) and acetamide (B32628) derivatives to explore their therapeutic potential. For instance, various furan-containing hybrids have been designed and screened in silico against targets for conditions like neuroinflammation and bacterial infections. ijper.orgnih.gov In a typical docking protocol, the three-dimensional structures of both the ligand (this compound) and the target protein are prepared. This involves optimizing the ligand's geometry and preparing the protein by removing water molecules, adding hydrogen atoms, and defining the binding site or pocket. ijper.org The docking algorithm then samples a large number of possible conformations of the ligand within the active site and scores them based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. ijper.org

Studies on similar furan-acetamide compounds have identified potential interactions with enzymes like human tyrosinase (hTYR) and bacterial targets such as DNA gyrase and enoyl reductase. ijper.orgdntb.gov.uanih.gov These studies help elucidate the mechanism of action and provide a rationale for synthesizing new derivatives with improved potency. nih.govdntb.gov.ua

Virtual Screening Techniques for Novel Ligands

Virtual screening is a computational approach used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a specific drug target. dntb.gov.uanih.gov This technique can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of a known active compound.

In the context of this compound, structure-based virtual screening could be employed to identify novel compounds with potential therapeutic activity. nih.gov After a biological target is identified (for example, through molecular docking), a library containing thousands or even millions of compounds can be computationally docked into the target's active site. nih.gov The compounds are then ranked based on their predicted binding affinity or docking score, and the top-scoring "hits" are selected for further experimental testing. researchgate.net This approach has been successfully used for various furan-acetamide derivatives to discover potential inhibitors for targets involved in cancer and hyperpigmentation. dntb.gov.uanih.gov The process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving considerable time and resources.

Quantum Chemical Calculations (e.g., DFT Analysis, HOMO-LUMO energy gaps)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.netxisdxjxsu.asia These methods provide fundamental insights into a molecule's properties that govern its interactions and stability. xisdxjxsu.asia

DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and the distribution of electron density. xisdxjxsu.asia A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. aimspress.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. aimspress.comnih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This increased reactivity can be linked to higher biological activity. aimspress.comnih.gov Conversely, a large energy gap implies higher stability and lower chemical reactivity. aimspress.com Analysis of the HOMO and LUMO surfaces also reveals the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, which is crucial for understanding potential binding interactions. xisdxjxsu.asia

Table 1: Key Quantum Chemical Parameters Derived from DFT

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Related to the ionization potential; indicates electron-donating ability. aimspress.com |

| LUMO Energy | ELUMO | Related to the electron affinity; indicates electron-accepting ability. aimspress.com |

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. nih.gov |

| Electronegativity | χ | Describes the ability of a molecule to attract electrons. nih.gov |

| Chemical Hardness | η | Measures the resistance to change in electron distribution or charge transfer. nih.gov |

Molecular Dynamics Simulations to Characterize Conformational Dynamics and Binding

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govproquest.com While molecular docking provides a static snapshot of a ligand-protein interaction, MD simulations offer a dynamic view, revealing how the complex behaves in a simulated physiological environment. nih.govirbbarcelona.org

An MD simulation begins with the coordinates from a docked complex and calculates the forces between atoms and the resulting movements over a specific period, typically nanoseconds to microseconds. nih.govproquest.com This allows researchers to assess the stability of the ligand in the binding pocket. mdpi.com If the ligand remains stably bound throughout the simulation, it provides greater confidence in the docking result. nih.gov

Furthermore, MD simulations characterize the conformational flexibility of both the ligand and the protein, showing how they adapt to each other upon binding. proquest.comnih.gov This can reveal key dynamic interactions, such as the formation and breaking of hydrogen bonds, and the role of water molecules in mediating the binding process. nih.gov By analyzing the trajectory of the simulation, researchers can calculate binding free energies using methods like MM-PBSA and MM-GBSA, which provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com

Computational Prediction of Pharmacokinetic Parameters (e.g., LogP, LogD, TPSA)

In silico prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is a vital component of modern drug discovery. nih.govfrontiersin.org Evaluating these properties early in the research process helps to identify candidates with favorable drug-like characteristics and avoid costly late-stage failures. nih.govresearchgate.net

For this compound, various computational models can predict key parameters that influence its behavior in the body. These predictions are often based on the molecule's structure and physicochemical properties. For instance, the hydrochloride salt of the compound has a predicted XlogP of -0.8, suggesting it is relatively hydrophilic. uni.lu

Table 2: Key Pharmacokinetic Parameters and Their Significance

| Parameter | Abbreviation | Significance in Drug Discovery |

|---|---|---|

| LogP / XlogP | Logarithm of the Partition Coefficient | Measures lipophilicity (fat-solubility). It influences absorption, distribution, and membrane permeability. uni.lu |

| LogD | Logarithm of the Distribution Coefficient | Similar to LogP but accounts for ionizable compounds; predicts lipophilicity at a specific pH. |

| Topological Polar Surface Area | TPSA | Sum of the surface areas of polar atoms (oxygen, nitrogen). Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Water Solubility | LogS | Predicts how well a compound dissolves in water, which is crucial for administration and absorption. frontiersin.org |

| Blood-Brain Barrier Permeability | BBB Permeability | Predicts the ability of a compound to cross the blood-brain barrier and act on the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | CYP Inhibition | Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes. |

These computational tools allow for the rapid assessment of a compound's potential, guiding the selection and optimization of lead candidates long before they are synthesized and tested in vitro or in vivo. nih.govwjpls.org

Advanced Analytical Methodologies for the Characterization of 2 Amino N Furan 2 Ylmethyl Acetamide and Its Derivatives

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural elucidation of organic compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the molecular framework of 2-amino-N-(furan-2-ylmethyl)acetamide and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For derivatives such as N-benzyl-N-(furan-2-ylmethyl)acetamide, 1H and 13C NMR spectra have been used to investigate its conformational behavior in solution. scielo.brresearchgate.net These studies revealed a hindered cis(E)-trans(Z) rotational equilibrium, indicating the presence of different spatial isomers (rotamers) at room temperature. scielo.brresearchgate.net This level of detailed conformational analysis is critical for understanding the molecule's three-dimensional structure and potential interactions.

Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the functional groups present in a molecule. In the characterization of N-benzyl-N-(furan-2-ylmethyl)acetamide, Fourier-transform infrared (FTIR) spectroscopy confirmed the presence of key structural features, including the C=O (carbonyl) and C-O (furan) stretching vibrations. scielo.br The IR spectrum of acetamide (B32628) itself shows a characteristic C=O stretching vibration band around 1659 cm⁻¹. researchgate.net For furan (B31954) derivatives, specific bands corresponding to the furan ring are also observable. researchgate.net These characteristic absorptions provide definitive evidence for the presence of the core acetamide and furan moieties.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering clues to its structure. For this compound, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, which are essential for its identification in MS-based analyses. uni.lu

In the analysis of a related derivative, N-benzyl-N-(furan-2-ylmethyl)acetamide, the molecular ion was detected at an m/z of 229.1. scielo.br The fragmentation pattern was dominated by the rupture of C-N bonds, yielding significant fragments corresponding to the furan-containing moiety (m/z = 81) and the benzyl-containing moiety (m/z = 91), which helps in piecing together the molecular structure. scielo.br High-resolution techniques like LC/QTOFMS (Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry) are particularly valuable for determining the exact molecular formulae of fragment ions, enabling unequivocal structural elucidation. nih.gov

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 155.08151 |

| [M+Na]+ | 177.06345 |

| [M-H]- | 153.06695 |

| [M+K]+ | 193.03739 |

| [M+NH4]+ | 172.10805 |

Table 1. Predicted m/z values for various adducts of this compound, calculated using CCSbase. uni.lu

Chromatographic Methods (e.g., HPLC, GC, LC-MS, UPLC) for Purity and Quantitative Analysis

Chromatographic techniques are the cornerstone for separating, identifying, and quantifying chemical compounds within a mixture. They are essential for assessing the purity of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. A reverse-phase (RP) HPLC method has been outlined for the analysis of 2-amino-acetamide compounds. sielc.com This method utilizes a specialized reverse-phase column (Newcrom R1) with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com For related compounds, such as N-substituted acetamide derivatives, RP-HPLC is also a standard method for quantification and purity assessment. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Alternative Modifier (MS-compatible) | Formic Acid |

Table 2. Exemplar HPLC conditions for the analysis of 2-amino-acetamide compounds. sielc.com

Gas Chromatography (GC) GC is highly effective for volatile compounds. However, due to the polar nature of the amino and amide functional groups in this compound, direct analysis by GC is challenging. Derivatization is typically required to increase the volatility and thermal stability of the analyte. sigmaaldrich.com A common approach is silylation, where active hydrogens on amine (-NH2) and amide (-NH-) groups are replaced with a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) moiety, using reagents like MTBSTFA. sigmaaldrich.com GC coupled with mass spectrometry (GC-MS) is frequently used for the analysis of furan and its derivatives in various matrices, providing both separation and structural identification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography (UPLC) The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective analytical platform. LC-MS/MS is widely used for the analysis of furan metabolites, leveraging its high accuracy for quantification in complex biological samples. nih.govresearchgate.net UPLC, which uses smaller particle-size columns, offers faster analysis times and higher resolution compared to conventional HPLC. nih.gov UPLC-MS/MS methods have been developed for the sensitive quantification of furan fatty acids, demonstrating limits of quantitation in the low ng/mL range. nih.gov These advanced hyphenated techniques are crucial for both purity profiling and quantitative analysis of trace-level components. qub.ac.uknih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and conformation, which is invaluable for understanding the molecule's structure at the atomic level. While the crystal structure for this compound itself is not described in the provided sources, detailed crystallographic data are available for closely related derivatives.

For instance, the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide has been extensively characterized. researchgate.netnih.gov In this derivative, the acetamide unit is nearly perpendicular to the furan ring, with a dihedral angle of 76.7 (1)°. researchgate.netnih.gov The crystal packing is stabilized by a network of N—H⋯O and C—H⋯O hydrogen bonds, which link the molecules into chains. researchgate.netnih.gov

Similarly, the structure of 2-Amino-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been determined. researchgate.net In this molecule, the dihedral angle between the furan and cyclopentathiophene ring systems is 89.88 (14)°. researchgate.net The crystal structure is also characterized by N—H⋯O hydrogen bonds that link the molecules into chains along the nih.gov direction. researchgate.net This detailed structural information is fundamental for computational modeling and structure-activity relationship studies.

| Parameter | 2-cyano-N-(furan-2-ylmethyl)acetamide researchgate.net | 2-Amino-N-(furan-2-ylmethyl)-...-thiophene-3-carboxamide researchgate.net |

|---|---|---|

| Molecular Formula | C8H8N2O2 | C13H14N2O2S |

| Molecular Weight | 164.16 | 262.32 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | C2/c |

| a (Å) | 4.8093 (4) | 21.694 (2) |

| b (Å) | 14.9495 (16) | 9.8547 (11) |

| c (Å) | 11.4969 (11) | 15.1162 (16) |

| β (°) | 93.482 (3) | 131.661 (2) |

| Volume (ų) | 825.06 (14) | 2414.3 (4) |

| Z | 4 | 8 |

| Temperature (K) | 293 | 273 |

Table 3. Selected crystallographic data for derivatives of this compound. researchgate.netresearchgate.net

Q & A

Basic: What are the common synthetic routes for preparing 2-amino-N-(furan-2-ylmethyl)acetamide?

Methodological Answer:

The compound can be synthesized via reductive amination or acylation reactions. A foundational approach involves reacting furfurylamine with a protected amino-acetylating agent. For example, N-(furan-2-ylmethyl)acetamide derivatives are often synthesized using acetic anhydride and triethylamine in dichloromethane (DCM) under anhydrous conditions . For the amino-substituted variant, a protecting group strategy (e.g., Boc-protected glycine) may be employed, followed by deprotection. Reaction optimization typically requires monitoring via TLC or HPLC to ensure intermediate purity.

Advanced: How can structural contradictions in NMR data for this compound derivatives be resolved?

Methodological Answer:

Conflicting NMR signals (e.g., overlapping peaks for the furan ring and acetamide protons) can be addressed using advanced techniques:

- 2D NMR (HSQC, HMBC): To assign proton-carbon correlations and confirm connectivity .

- Variable Temperature NMR: Resolves dynamic effects causing signal broadening.

- X-ray Crystallography: Provides unambiguous confirmation of stereochemistry and hydrogen bonding (e.g., NH···O interactions in the acetamide group) .

Discrepancies may arise from tautomerism or impurities; rigorous purification (e.g., preparative HPLC) and solvent selection (e.g., deuterated DMSO for proton exchange suppression) are critical .

Basic: What characterization techniques are essential for validating this compound purity?

Methodological Answer:

- HPLC/GC-MS: Quantifies purity (>95% for biological assays) and detects residual solvents .

- FT-IR: Confirms functional groups (e.g., NH stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹).

- Elemental Analysis: Validates C, H, N composition against theoretical values.

- Melting Point: Consistency with literature data (if available) indicates phase purity .

Advanced: How do substituents on the aryl group in thiazolidinone derivatives of this compound influence antitumor activity?

Methodological Answer:

Studies on structurally related 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides reveal:

- Electron-Withdrawing Groups (NO₂, Cl): Enhance cytotoxicity by increasing electrophilicity, improving interactions with cellular targets (e.g., kinases) .

- Steric Effects: Bulky substituents (e.g., benzyl) reduce activity in CCRF-CEM leukemia cells due to hindered binding .

- Quantitative Structure-Activity Relationship (QSAR) Modeling: Identifies optimal logP values (~3.5) for membrane permeability . Contradictory data across cell lines (e.g., SR vs. CCRF-CEM) may reflect differences in target expression or metabolic stability .

Basic: What are the key considerations for designing in vitro cytotoxicity assays for this compound?

Methodological Answer:

- Cell Line Selection: Use leukemia (CCRF-CEM) and solid tumor models to assess selectivity .

- Dose Range: Test 0.1–100 µM with positive controls (e.g., doxorubicin).

- Assay Duration: 48–72 hours to capture apoptosis vs. necrosis.

- Solvent Controls: Ensure DMSO concentrations ≤0.1% to avoid solvent toxicity .

Advanced: How can reaction yields be optimized in the synthesis of amino-acetamide derivatives?

Methodological Answer:

- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 80°C, 150 W) .

- Workup Optimization: Liquid-liquid extraction (e.g., ethyl acetate/water) minimizes product loss.

- Side-Reaction Mitigation: Pre-cool reagents to suppress competing pathways (e.g., furan ring oxidation) .

Basic: What are the known toxicological risks of handling this compound?

Methodological Answer:

While specific toxicological data for this compound is limited, structurally related acetamides suggest:

- Acute Toxicity: Potential irritant (skin/eyes). Use PPE (gloves, goggles) .

- Environmental Hazards: Avoid aqueous release; biodegradability data is lacking.

- Storage: Anhydrous, inert atmosphere (N₂) to prevent hydrolysis .

Advanced: How can computational modeling guide the design of more potent derivatives?

Methodological Answer:

- Molecular Docking: Predict binding to targets like tubulin or topoisomerase II using AutoDock Vina .

- MD Simulations: Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) .

- ADMET Prediction: SwissADME evaluates bioavailability (e.g., Rule of Five compliance) and metabolic sites .

Basic: What solvents are compatible with this compound in reactions?

Methodological Answer:

- Polar Aprotic Solvents: DCM, DMF, or acetonitrile for acylation .

- Protic Solvents: Methanol/water mixtures for recrystallization.

Avoid chlorinated solvents if using amine bases (risk of quaternization) .

Advanced: How can contradictory cytotoxicity data between similar derivatives be reconciled?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.